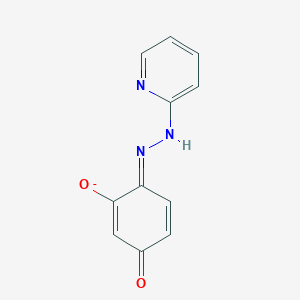![molecular formula C19H18Cl2N2O3 B268782 2-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B268782.png)
2-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide, commonly known as DPA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of N-phenylacetamides and has been used as a tool compound in various biochemical and physiological studies.
作用机制
DPA acts as a selective inhibitor of FAAH and the anandamide transporter. By inhibiting these enzymes, DPA increases the levels of endocannabinoids in the body, which leads to various physiological effects. Endocannabinoids are known to modulate pain, inflammation, and anxiety.
Biochemical and Physiological Effects:
DPA has been shown to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. DPA has also been shown to reduce anxiety-like behavior in animal models. DPA has been shown to increase the levels of endocannabinoids in the body, which leads to various physiological effects.
实验室实验的优点和局限性
One of the advantages of using DPA in lab experiments is its selectivity towards FAAH and the anandamide transporter. This allows researchers to study the effects of endocannabinoids specifically, without interfering with other pathways. However, one of the limitations of using DPA is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions in the study of DPA. One of the future directions is the development of more potent and selective inhibitors of FAAH and the anandamide transporter. Another future direction is the study of the effects of DPA in human subjects. DPA has shown promising results in animal models, and further studies are needed to determine its potential as a therapeutic agent in humans. Finally, the study of the effects of DPA on other physiological pathways is another future direction. DPA has been shown to modulate pain, inflammation, and anxiety, but its effects on other pathways are yet to be explored.
Conclusion:
In conclusion, DPA is a synthetic compound that has been widely used in scientific research. It has been used as a tool compound in various biochemical and physiological studies. DPA acts as a selective inhibitor of FAAH and the anandamide transporter, which leads to various physiological effects. DPA has shown promising results in animal models, and further studies are needed to determine its potential as a therapeutic agent in humans.
合成方法
DPA can be synthesized by the reaction of 2,4-dichlorophenol with N-(4-aminophenyl)pyrrolidine followed by acetylation with acetic anhydride. The product obtained is then purified by recrystallization to obtain pure DPA.
科学研究应用
DPA has been widely used as a tool compound in various scientific research studies. It has been used as a selective inhibitor of fatty acid amide hydrolase (FAAH), which is an enzyme responsible for the degradation of endocannabinoids. DPA has also been used as a selective inhibitor of the anandamide transporter, which is responsible for the reuptake of anandamide, an endogenous cannabinoid. DPA has also been used in studies related to pain, inflammation, and anxiety.
属性
产品名称 |
2-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide |
|---|---|
分子式 |
C19H18Cl2N2O3 |
分子量 |
393.3 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C19H18Cl2N2O3/c20-14-5-8-17(16(21)11-14)26-12-18(24)22-15-6-3-13(4-7-15)19(25)23-9-1-2-10-23/h3-8,11H,1-2,9-10,12H2,(H,22,24) |
InChI 键 |
RBIIAMFSWXKVOF-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
规范 SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268702.png)
![N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B268706.png)

![2-methyl-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B268709.png)
![N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide](/img/structure/B268710.png)

![4-[(cyclohexylcarbonyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B268713.png)
![4-({[(3,5-Dichlorobenzoyl)amino]carbothioyl}amino)benzamide](/img/structure/B268715.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268717.png)
![4-(tetrahydro-2-furanylmethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B268718.png)
![Methyl 3-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B268719.png)

![3-{[(4-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B268722.png)
![1-(4-Chlorophenyl)-3-[4-(2-methoxyethoxy)phenyl]urea](/img/structure/B268726.png)